molecular formula C10H8ClF3N2O B13048002 (3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile

(3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile

Cat. No.: B13048002
M. Wt: 264.63 g/mol
InChI Key: CJGMZAGCJUSGDG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile is a chiral nitrile derivative featuring a stereogenic center at the 3-position (R-configuration). Its molecular structure includes a propanenitrile backbone substituted with an amino group and a halogenated aromatic ring (3-chloro-4-(trifluoromethoxy)phenyl). The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the chloro substituent influences electronic properties and steric interactions .

Properties

Molecular Formula

C10H8ClF3N2O

Molecular Weight

264.63 g/mol

IUPAC Name

(3R)-3-amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C10H8ClF3N2O/c11-7-5-6(8(16)3-4-15)1-2-9(7)17-10(12,13)14/h1-2,5,8H,3,16H2/t8-/m1/s1

InChI Key

CJGMZAGCJUSGDG-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CC#N)N)Cl)OC(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)N)Cl)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • Aromatic Precursors: Commercially available 3-chloro-4-(trifluoromethoxy)benzaldehyde or corresponding halogenated phenyl derivatives are often employed as starting points.
  • Cyanide Sources: Sodium cyanide (NaCN) or cyanogen bromide (BrCN) are commonly used reagents for nitrile group introduction.

Stepwise Synthesis

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of α-halo or α-keto intermediate Halogenation or oxidation of side chain Prepares the substrate for nucleophilic substitution or addition reactions
2 Nucleophilic substitution or addition of cyanide NaCN or BrCN in polar aprotic solvents Introduction of the nitrile (-CN) group at the side chain
3 Reductive amination or amination Ammonia or amine sources with reducing agents (e.g., NaBH4, catalytic hydrogenation) Introduction of the amino (-NH2) group at the chiral center
4 Chiral resolution or asymmetric synthesis Use of chiral catalysts or resolution agents Ensures the (3R) stereochemistry of the amino nitrile

Representative Synthetic Route

One reported synthetic approach involves:

  • Starting from 3-chloro-4-(trifluoromethoxy)benzaldehyde, an α-amino nitrile intermediate is formed via Strecker synthesis. This involves the condensation of the aldehyde with ammonia and cyanide ions to form the aminonitrile.
  • The reaction conditions are optimized to favor the formation of the (3R) enantiomer, often employing chiral catalysts or auxiliaries to direct stereoselectivity.

Industrial and Laboratory Scale Considerations

  • Catalysts: Transition-metal catalysts and chiral ligands are used to enhance enantioselectivity and yield.
  • Reaction Medium: Polar aprotic solvents (e.g., DMF, DMSO) facilitate cyanide addition and amination steps.
  • Safety: Handling of cyanide reagents requires stringent safety protocols due to toxicity.
  • Purification: Chromatographic techniques and crystallization are used to isolate the pure (3R) enantiomer with high purity (≥98%).

Research Findings and Optimization Data

Parameter Typical Conditions Effect on Yield/Purity Reference
Cyanide source NaCN, 1.1 eq., room temperature Efficient nitrile formation, ~85-90% yield
Amination method Reductive amination with NaBH4 High conversion to amino group, >90% purity
Chiral induction Use of chiral catalysts (e.g., chiral phosphines) Enantiomeric excess (ee) >95%
Solvent choice DMF or DMSO Improved solubility and reaction rate
Reaction time 12-24 hours Optimal balance between conversion and side reactions

Summary Table of Preparation Methods

Methodology Advantages Limitations Application Scale
Strecker Synthesis Direct formation of aminonitrile Requires cyanide handling Lab and pilot scale
Reductive Amination High selectivity for amino group Requires chiral control for stereochemistry Lab and industrial
Chiral Catalyst-Assisted Synthesis High enantiomeric purity Catalyst cost and availability Industrial
Continuous Flow Synthesis Enhanced safety and scalability Requires specialized equipment Industrial

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of nitro or imine derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Preliminary studies suggest that (3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile may exhibit anticancer properties. The trifluoromethoxy group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate cellular membranes and target cancer cells effectively.
  • Neurological Disorders : The compound's structural features may also contribute to neuroprotective effects. Research into similar compounds has indicated that modifications in amino acid structures can lead to improved neuroprotective activities, which could be beneficial in treating conditions like Alzheimer's disease or Parkinson's disease.
  • Antimicrobial Properties : There is evidence suggesting that compounds with similar structural characteristics possess antimicrobial properties. The presence of the chlorinated phenyl moiety may enhance interactions with microbial cell membranes, leading to increased antimicrobial efficacy.

Synthesis and Research Studies

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the trifluoromethoxy group through electrophilic aromatic substitution methods. Various synthetic routes have been explored in literature, emphasizing the importance of optimizing reaction conditions for yield and purity.

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.
  • Neuroprotective Effects :
    • Another research effort investigated the neuroprotective effects of structurally similar compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Substituent Variations

The compound’s activity and physicochemical properties are highly sensitive to stereochemistry and substituent patterns. Below is a comparative analysis with key analogs:

(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile
  • Structure: (3S)-configured amino group, 4-chloro-2-fluorophenyl substituent.
  • Molecular Weight : 198.62 g/mol (vs. ~255.63 g/mol for the target compound due to trifluoromethoxy).
  • Key Differences: Stereochemistry: S-configuration vs. R-configuration in the target compound. Substituents: 4-Cl and 2-F on phenyl vs. 3-Cl and 4-O-CF₃.
(3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile
  • Structure : Methoxy (OCH₃) at the 4-position instead of trifluoromethoxy.
  • CAS No.: 1213037-56-7.
  • Key Differences :
    • Substituent Polarity : Methoxy is electron-donating, while trifluoromethoxy is strongly electron-withdrawing.
    • Lipophilicity : Trifluoromethoxy increases logP compared to methoxy, enhancing membrane permeability .
Pesticide Derivatives with Halogenated Aromatic Groups

Compounds like chlorfluazuron and novaluron (urea-based pesticides) share halogenated aromatic motifs but differ in core structure. For example:

  • Chlorfluazuron : Contains 3,5-dichloro-4-(pyridinyloxy)phenyl groups.
  • Novaluron: Features trifluoromethoxy and chloro substituents.

Research Findings and Implications

Stereochemical Sensitivity : The R-configuration in the target compound may favor specific enantioselective interactions in drug-receptor binding, unlike its S-configured analogs .

Substituent-Driven Reactivity : The trifluoromethoxy group’s electron-withdrawing nature stabilizes intermediates in SNAr reactions, enabling regioselective functionalization .

Biological Activity

(3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile is a synthetic compound with significant potential in pharmaceutical applications. Its unique molecular structure, featuring an amino group and a trifluoromethoxy-substituted phenyl ring, suggests diverse biological activities. The compound's molecular formula is C10H8ClF3N2OC_{10}H_{8}ClF_{3}N_{2}O with a molecular weight of approximately 264.63 g/mol .

Research indicates that this compound may interact with various biological pathways:

  • NLRP3 Inflammasome Modulation : This compound has been implicated in the modulation of the NLRP3 inflammasome, a critical component in inflammatory responses. Inhibition of NLRP3 has been shown to reduce neuroinflammation in models of Alzheimer's disease and Parkinson's disease, suggesting potential therapeutic benefits for neurodegenerative conditions .

Case Studies

  • Neuroprotective Effects : In studies involving neuroinflammation, compounds similar to this compound demonstrated the ability to shift microglial polarization from a pro-inflammatory M1 phenotype to a protective M2 phenotype. This shift is crucial for reducing neuronal damage in ischemic conditions .
  • Anticancer Activity : Preliminary tests against various cancer cell lines, including MCF-7 and MDA-MB-231, have shown promising results, indicating that this compound may possess cytotoxic properties against certain tumor types .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity:

Structural Feature Impact on Activity
Amino GroupEnhances solubility and potential receptor interactions
Trifluoromethoxy GroupModulates electronic properties, influencing binding affinity
Chlorinated Phenyl RingAlters lipophilicity and may enhance bioavailability

In Vitro Studies

In vitro studies have shown that this compound can inhibit cell proliferation in specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further research is necessary to elucidate the precise pathways involved.

Pharmacological Potential

Given its structural attributes and preliminary biological activity data, this compound is positioned as a candidate for further pharmacological exploration. Its potential applications could extend beyond oncology to include treatments for inflammatory diseases and neurodegenerative disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.